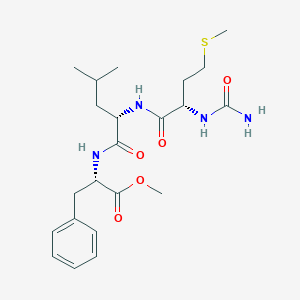

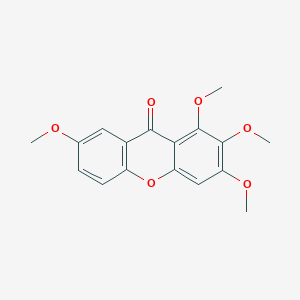

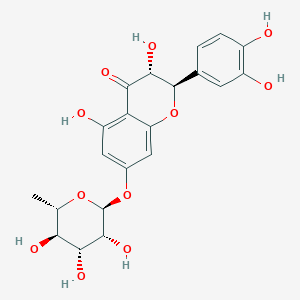

![molecular formula C16H23ClN2O B162116 2-Chlor-N-{[1-(Dimethylamino)cyclohexyl]methyl}benzamid CAS No. 759397-79-0](/img/structure/B162116.png)

2-Chlor-N-{[1-(Dimethylamino)cyclohexyl]methyl}benzamid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

AH 8533 is primarily used in forensic chemistry and toxicology research . Its applications include:

Analytical Reference Standard: AH 8533 is used as a standard in mass spectrometry and other analytical techniques to identify and quantify similar compounds.

Forensic Applications: The compound is utilized in forensic laboratories to detect and analyze opioid-related substances.

Wirkmechanismus

Target of Action

The primary target of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, also known as AH-7921, is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, including analgesia, euphoria, and respiratory depression .

Mode of Action

AH-7921 acts as an agonist at the μ-opioid receptor . This means it binds to the receptor and activates it, mimicking the action of natural opioids. This activation leads to a series of intracellular events, including inhibition of adenylate cyclase, decreased cAMP production, and inhibition of voltage-gated Ca²⁺ channels . These changes result in decreased neuronal excitability and neurotransmitter release .

Biochemical Pathways

The activation of the μ-opioid receptor by AH-7921 triggers the opioid signaling pathway . This pathway involves several downstream effects, including the release of endorphins, enkephalins, and dynorphins, which are natural pain-relieving molecules . The activation of the μ-opioid receptor also leads to hyperpolarization of neurons, which reduces the perception of pain .

Pharmacokinetics

Like other opioids, it is likely to be absorbed well orally and distributed throughout the body, particularly to the central nervous system . It is likely metabolized in the liver and excreted in the urine .

Result of Action

The activation of the μ-opioid receptor by AH-7921 results in analgesia , or pain relief . Other effects can include relaxation, euphoria, and respiratory depression . Misuse of ah-7921 can lead to non-fatal and fatal intoxications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AH-7921. For example, the presence of other drugs can affect its metabolism and action . Additionally, genetic factors can influence individual responses to the drug . The storage temperature of the drug can also affect its stability, with a recommended storage temperature of 28°C .

Biochemische Analyse

Biochemical Properties

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with opioid receptors, particularly the μ-opioid receptor, where it acts as an agonist . This interaction is crucial as it influences the compound’s analgesic properties. Additionally, the compound’s interaction with other proteins and enzymes involved in metabolic pathways can affect its overall biochemical activity.

Cellular Effects

The effects of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with opioid receptors can lead to changes in cell signaling pathways that regulate pain perception and response . Furthermore, the compound’s impact on gene expression can alter the production of proteins involved in cellular metabolism, thereby affecting overall cellular function.

Molecular Mechanism

At the molecular level, 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide exerts its effects through specific binding interactions with biomolecules. It binds to the μ-opioid receptor, leading to its activation and subsequent analgesic effects . This binding interaction involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-receptor complex. Additionally, the compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its degradation can lead to the formation of inactive metabolites . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide vary with different dosages in animal models. At low doses, the compound exhibits analgesic effects similar to those of morphine . At higher doses, it can cause toxic or adverse effects, including respiratory depression and potential overdose . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.

Metabolic Pathways

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, leading to the formation of metabolites that can be excreted . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, leading to its accumulation in target tissues . This distribution pattern is crucial for its pharmacological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.

Vorbereitungsmethoden

Die Synthesewege und Reaktionsbedingungen für AH 8533 sind in öffentlich zugänglichen Quellen nicht umfassend dokumentiert. Es ist bekannt, dass die Verbindung als kristalliner Feststoff mit einer Reinheit von ≥98 % synthetisiert und formuliert wird . Die Löslichkeit von AH 8533 variiert in verschiedenen Lösungsmitteln: Es ist in Dimethylformamid (50 mg/ml), Dimethylsulfoxid (30 mg/ml), Ethanol (50 mg/ml) und phosphatgepufferter Kochsalzlösung (pH 7,2) bei 0,5 mg/ml löslich .

Analyse Chemischer Reaktionen

AH 8533 durchläuft verschiedene chemische Reaktionen, die typisch für Benzamidderivate sind. Diese Reaktionen umfassen:

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, insbesondere an der Amid-Funktion.

Substitution: AH 8533 kann an Substitutionsreaktionen teilnehmen, insbesondere am chlorierten Benzolring.

Häufige Reagenzien und Bedingungen für diese Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

AH 8533 wird hauptsächlich in der forensischen Chemie und der Toxikologieforschung eingesetzt . Seine Anwendungen umfassen:

Analytischer Referenzstandard: AH 8533 wird als Standard in der Massenspektrometrie und anderen analytischen Techniken verwendet, um ähnliche Verbindungen zu identifizieren und zu quantifizieren.

Forensische Anwendungen: Die Verbindung wird in forensischen Laboren verwendet, um opioidbedingte Substanzen zu detektieren und zu analysieren.

Wirkmechanismus

Die physiologischen und toxikologischen Eigenschaften von AH 8533 sind nicht gut bekannt . Als Opioid interagiert es wahrscheinlich mit Opioidrezeptoren im Körper, obwohl spezifische molekulare Ziele und Pfade nicht umfassend untersucht wurden.

Vergleich Mit ähnlichen Verbindungen

AH 8533 ist strukturell ähnlich zu anderen Benzamidderivaten und Opioiden. Einige ähnliche Verbindungen umfassen:

N-[(Dimethylamino)cyclohexyl]methyl (2-chlorophenyl)carboxamid: Ein weiteres Benzamidderivat mit ähnlichen strukturellen Merkmalen.

AKB48 N-(4-fluorobenzyl) analog: Ein synthetisches Cannabinoid mit strukturellen Ähnlichkeiten.

AH 8533 ist aufgrund seiner spezifischen chemischen Struktur und seiner Verwendung als analytischer Referenzstandard in forensischen Anwendungen einzigartig .

Eigenschaften

IUPAC Name |

2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O/c1-19(2)16(10-6-3-7-11-16)12-18-15(20)13-8-4-5-9-14(13)17/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXNERUNUXHAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301342410 | |

| Record name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759397-79-0 | |

| Record name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

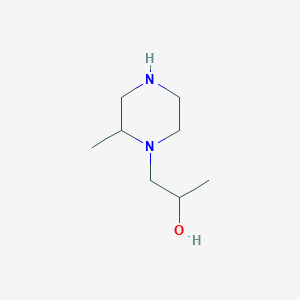

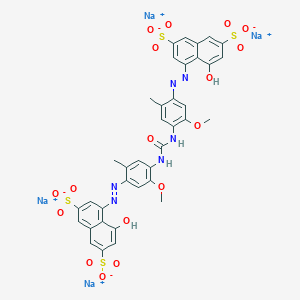

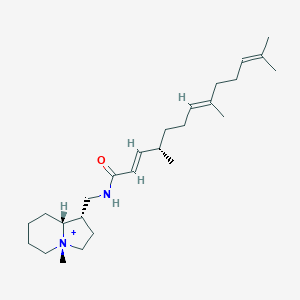

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B162036.png)

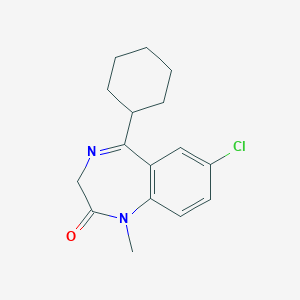

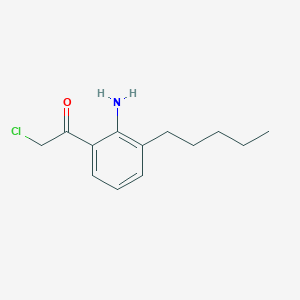

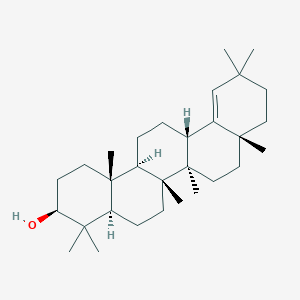

![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)